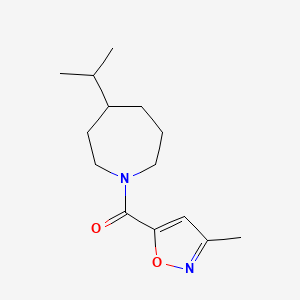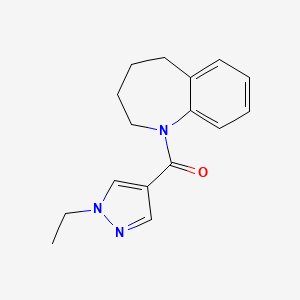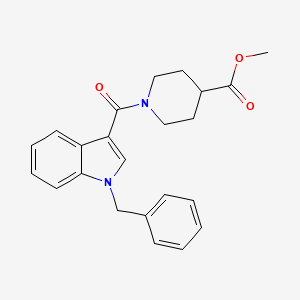
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea, also known as THN-α or 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid ethyl ester, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic properties. This molecule is a derivative of β-carbolines, which are naturally occurring alkaloids found in plants and animals. THN-α has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα is not fully understood, but it is thought to involve several pathways in the brain. This compoundα has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compoundα also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes that protect cells from oxidative stress. Additionally, this compoundα has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and GABA, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
This compoundα has been shown to have several biochemical and physiological effects in the body. Studies have shown that this compoundα can increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. This compoundα has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, this compoundα has been shown to increase the levels of BDNF, which promotes the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has several advantages for lab experiments, including its neuroprotective and anti-inflammatory properties, which make it a useful tool for studying neurological disorders. However, this compoundα has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, this compoundα is difficult and time-consuming to synthesize, making it challenging to produce in large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα. One area of interest is the development of novel synthetic methods to produce this compoundα more efficiently and in larger quantities. Another area of interest is the investigation of this compoundα's potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compoundα and its effects on neurotransmitter systems in the brain.
Synthesemethoden
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα can be synthesized using a multistep process starting from tryptophan, an amino acid found in many proteins. The synthesis involves several chemical reactions, including condensation, reduction, and cyclization, to produce the final product. The process is time-consuming and requires specialized equipment and expertise, making it challenging to produce this compoundα in large quantities.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Studies have shown that this compoundα can protect neurons from oxidative stress, reduce inflammation, and improve cognitive function in animal models of these diseases. Additionally, this compoundα has been shown to have anti-anxiety and anti-depressant effects, making it a potential treatment for mood disorders.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(9-10-17)14(18)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,17H,2-3,5,7,9-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJINLMXPHIOYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)NC1=CC=CC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
![N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7563131.png)
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)


![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)

![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-[2-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B7563182.png)
![3-Ethoxy-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B7563185.png)
![3-(difluoromethoxy)-5-methyl-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B7563196.png)
![N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7563197.png)
![N-[2-[benzyl(methyl)amino]ethyl]-4-chlorobenzamide](/img/structure/B7563198.png)
![1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone](/img/structure/B7563205.png)